3-(Diethylamino)-1,2-propanediol
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, and the presence of any functional groups. Techniques such as X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure .Chemical Reactions Analysis
This would involve discussing the reactions that the compound undergoes, including the reactants, products, and reaction conditions. The mechanism of the reaction would also be discussed .Physical and Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting and boiling points, solubility, density, and reactivity .Scientific Research Applications
Anticonvulsant Properties
Research has explored the anticonvulsant properties of compounds structurally related to 3-(Diethylamino)-1,2-propanediol. Studies dating back to 1950 on 2,2-diethyl 1,3-propanediol, a compound with a similar structure, have demonstrated its effectiveness as an anticonvulsant in various animal models. It was observed to depress certain spinal cord reflexes in anesthetized and unanesthetized cats, suggesting a selective impact on multisynaptic neuron arcs in the spinal cord (Slater, O'leary, & Leary, 1950).
Biotechnological Applications
The biotechnological applications of 1,3-propanediol, a related chemical to this compound, have been extensively researched. Studies have delved into the biosynthesis of 1,3-propanediol using genetically engineered microorganisms for efficient production, highlighting the economic and environmental benefits of this approach over chemical synthesis (Yang et al., 2018). This substance finds application in various industries, including cosmetics, foods, lubricants, and medicines.
Microbial Fermentation Methods
Significant advancements have been made in producing 1,3-propanediol through microbial fermentation. This approach is not only environmentally friendly but also has the potential for large-scale production. A variety of microorganisms, including Clostridium butyricum and Klebsiella pneumoniae, have been employed for this purpose, although challenges like low productivity and metabolite inhibition persist (Liang et al., 2010).
Chemical Synthesis and Downstream Processing
The chemical synthesis and downstream processing of 1,3-propanediol, related to this compound, have also been a focus of research. This includes developing novel catalytic processes and analyzing the reaction networks in various catalytic systems. Understanding these processes is crucial for optimizing production efficiency and selectivity, which has implications for industrial applications (Zheng et al., 2017).
Environmental and Industrial Relevance
Studies have also considered the environmental and industrial relevance of this compound and related compounds. For instance, solvent blends including this compound have been studied for applications in post-combustion CO2 capture, demonstrating potential in reducing industrial carbon emissions (Knuutila, Rennemo, & Ciftja, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(diethylamino)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-8(4-2)5-7(10)6-9/h7,9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTACQVCHVAUOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862309 | |
Record name | 3-(Diethylamino)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862309 | |
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Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
Record name | 3-(Diethylamino)-1,2-propanediol | |
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CAS No. |
621-56-7 | |
Record name | 3-(Diethylamino)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Propanediol, 3-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-56-7 | |
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Record name | 1,2-Propanediol, 3-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3-(Diethylamino)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(diethylamino)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.723 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(Diethylamino)-1,2-propanediol (DEA-1,2-PD) in CO2 capture?
A: DEA-1,2-PD is a tertiary amine being investigated as a potential component in solvent blends for post-combustion CO2 capture, particularly in membrane contactor systems []. While not a primary solvent like monoethanolamine (MEA), its inclusion in blends aims to improve the energy efficiency of the capture process, which is currently a major hurdle for widespread implementation.
Q2: How does DEA-1,2-PD compare to other amines being studied for CO2 capture?
A: Researchers have investigated the vapor-liquid equilibrium (VLE) of DEA-1,2-PD aqueous solutions [] and compared its CO2 absorption/desorption performance to other tertiary amines, including MDEA, DMEA, DEEA, and others []. This data is crucial for accurate process simulation and for understanding the thermodynamic behavior of DEA-1,2-PD in CO2 capture systems.
Q3: Have the interactions between DEA-1,2-PD, CO2, and water been studied in detail?
A: Yes, researchers have used techniques like 13C NMR and pH measurements to develop ion speciation plots for the DEA-1,2-PD–CO2–H2O system []. This provides valuable insights into the chemical species present at different CO2 loadings, aiding in understanding the reaction mechanism of CO2 absorption.
Q4: Are there any challenges in using DEA-1,2-PD for CO2 capture?
A: One challenge is the limited availability of experimental data for DEA-1,2-PD, making it difficult to accurately model and optimize processes []. Research efforts are focused on addressing this gap by generating experimental data on properties like saturation pressure and VLE, which are essential for process simulation and design.
Q5: What other applications does DEA-1,2-PD have besides CO2 capture?
A: Beyond CO2 capture, DEA-1,2-PD is a key component in a novel copper ink formulation for printed electronics []. It acts as a coordinating ligand for copper formate, contributing to the ink's stability and enabling the fabrication of conductive, flexible, and solderable copper traces on various substrates.
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